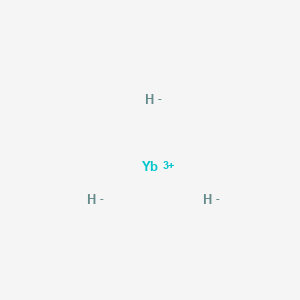

Ytterbium hydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ytterbium hydride is a chemical compound with the formula YbH₂. In this compound, ytterbium is in the +2 oxidation state, and hydrogen is in the -1 oxidation state. This compound is known for its high thermostability and unique electronic properties, making it a subject of interest in various scientific fields .

Métodos De Preparación

Ytterbium hydride can be synthesized through several methods:

Direct Hydrogenation: Ytterbium reacts with hydrogen gas under high pressure to form this compound.

High-Pressure Techniques: Utilizing diamond anvil cell methodology and synchrotron powder X-ray diffraction, ytterbium can be hydrogenated under high pressure to form higher hydrides such as YbH₂.₆₇.

Industrial Production: Industrially, this compound is produced by reacting ytterbium metal with hydrogen gas at elevated temperatures and pressures.

Análisis De Reacciones Químicas

Ytterbium hydride undergoes various chemical reactions:

Oxidation: this compound can be oxidized to form ytterbium oxide.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: This compound can react with ammonia to form ytterbium nitride and hydrogen gas.

Common Reagents and Conditions: Typical reagents include hydrogen gas, ammonia, and various organic compounds. .

Major Products: Products include ytterbium oxide, ytterbium nitride, and various organic derivatives.

Aplicaciones Científicas De Investigación

Ytterbium hydride has several scientific research applications:

Energy Storage: Due to its high gravimetric efficiency, this compound is studied for hydrogen storage applications.

Superconductivity: This compound has been investigated for its potential superconducting properties under high pressure.

Catalysis: It is used as a catalyst in various organic reactions, including hydroarylation of olefins.

Material Science: This compound’s unique electronic properties make it a subject of interest in material science research.

Mecanismo De Acción

The mechanism of action of ytterbium hydride involves its ability to donate hydrogen atoms in chemical reactions. This property is utilized in various catalytic processes. The compound’s electronic structure, with ytterbium in the +2 oxidation state, allows it to participate in redox reactions and act as a reducing agent .

Comparación Con Compuestos Similares

Ytterbium hydride can be compared with other rare-earth metal hydrides:

Lanthanum Hydride (LaH₂): Similar to this compound, lanthanum hydride is also studied for its hydrogen storage capabilities.

Samarium Hydride (SmH₂): Samarium hydride shares similar electronic properties and is used in similar applications.

Europium Hydride (EuH₂): Europium hydride is another rare-earth hydride with comparable properties but different stability and reactivity profiles.

This compound stands out due to its high thermostability and unique electronic properties, making it a valuable compound in various scientific and industrial applications.

Propiedades

Número CAS |

32997-62-9 |

|---|---|

Fórmula molecular |

H3Y |

Peso molecular |

176.07 g/mol |

Nombre IUPAC |

hydride;ytterbium(3+) |

InChI |

InChI=1S/Yb.3H/q+3;3*-1 |

Clave InChI |

NEUVQBHAWFOYNQ-UHFFFAOYSA-N |

SMILES |

[H-].[H-].[H-].[Yb+3] |

SMILES canónico |

[H-].[H-].[H-].[Yb+3] |

Key on ui other cas no. |

32997-62-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

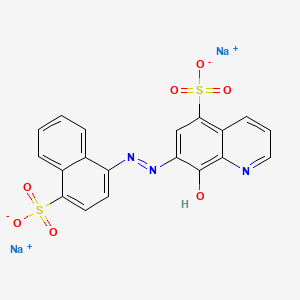

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)